1,6-Dihydro-2-(3-methyl-2-furanyl)-6-oxo-4-pyrimidinecarboxylic acid
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Overview
Description
1,6-Dihydro-2-(3-methyl-2-furanyl)-6-oxo-4-pyrimidinecarboxylic acid is a heterocyclic compound that contains both furan and pyrimidine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-2-(3-methyl-2-furanyl)-6-oxo-4-pyrimidinecarboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the pyrimidine ring: The pyrimidine ring can be constructed using condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of the rings: The furan and pyrimidine rings can be coupled through various methods, such as cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydro-2-(3-methyl-2-furanyl)-6-oxo-4-pyrimidinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a candidate for the development of new pharmaceuticals.
Industry: As an intermediate in the production of materials or other chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dihydro-2-(3-methyl-2-furanyl)-6-oxo-4-pyrimidinecarboxylic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Affecting cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Furylpyrimidines: Compounds with similar furan and pyrimidine structures.
Pyrimidinecarboxylic acids: Compounds with similar pyrimidine and carboxylic acid functionalities.
Uniqueness
1,6-Dihydro-2-(3-methyl-2-furanyl)-6-oxo-4-pyrimidinecarboxylic acid may have unique properties due to the specific arrangement of its functional groups, which could lead to distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(3-methylfuran-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-16-8(5)9-11-6(10(14)15)4-7(13)12-9/h2-4H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
IOBPYVFLRKRCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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